
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features an aminomethyl group and a difluoroethoxy group attached to a phenol ring, making it a versatile molecule for research and industrial purposes.
Métodos De Preparación
The synthesis of 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride typically involves multiple steps, starting with the preparation of the phenol derivative. The synthetic route may include:
Nucleophilic substitution: Introduction of the difluoroethoxy group via a nucleophilic substitution reaction.
Aminomethylation: Addition of the aminomethyl group through a Mannich reaction or similar aminomethylation process.
Hydrochloride formation: Conversion to the hydrochloride salt by reacting with hydrochloric acid.
Industrial production methods often involve optimizing these reactions for higher yields and purity, using catalysts and controlled reaction conditions.
Análisis De Reacciones Químicas
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The aminomethyl group can be reduced to form primary amines.
Substitution: The difluoroethoxy group can participate in nucleophilic substitution reactions, leading to the formation of different ether derivatives.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its pharmacological properties and potential therapeutic applications.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, while the difluoroethoxy group can enhance the compound’s lipophilicity and membrane permeability. These interactions can modulate various biochemical pathways and cellular processes.
Comparación Con Compuestos Similares
Similar compounds to 4-(Aminomethyl)-2-(2,2-difluoroethoxy)phenol hydrochloride include:
4-(Aminomethyl)phenol: Lacks the difluoroethoxy group, resulting in different chemical and biological properties.
2-(2,2-Difluoroethoxy)phenol: Lacks the aminomethyl group, affecting its reactivity and applications.
4-(Aminomethyl)-2-(ethoxy)phenol:
The uniqueness of this compound lies in the combination of its functional groups, which confer distinct chemical reactivity and biological activity.
Propiedades
Fórmula molecular |
C9H12ClF2NO2 |
|---|---|
Peso molecular |
239.65 g/mol |
Nombre IUPAC |
4-(aminomethyl)-2-(2,2-difluoroethoxy)phenol;hydrochloride |
InChI |
InChI=1S/C9H11F2NO2.ClH/c10-9(11)5-14-8-3-6(4-12)1-2-7(8)13;/h1-3,9,13H,4-5,12H2;1H |
Clave InChI |
HCRQFDSTTRNVAE-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1CN)OCC(F)F)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


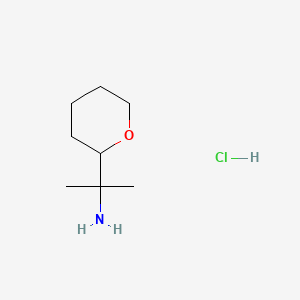
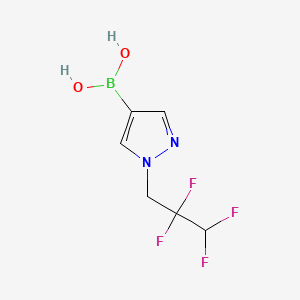
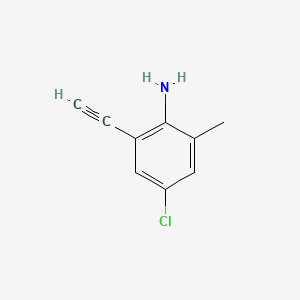
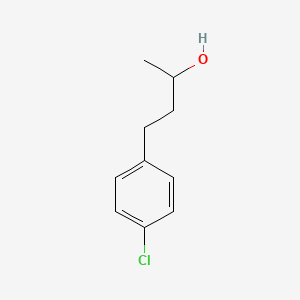
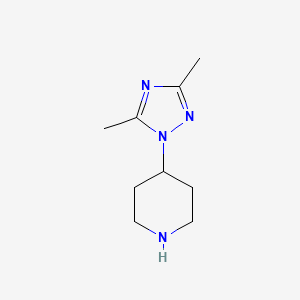
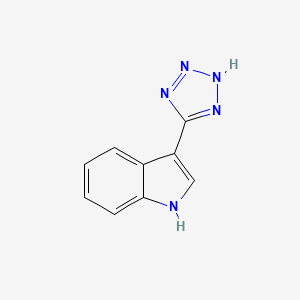
![[5-(Aminomethyl)-2-methyl-1,3-oxazol-4-yl]methanol](/img/structure/B13456752.png)
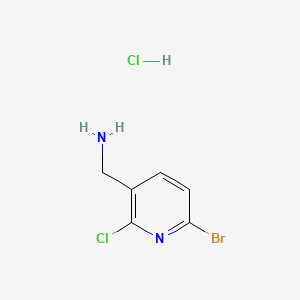
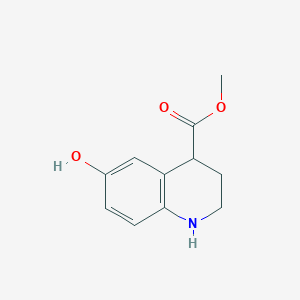

![1-{[(4-Methoxyphenyl)methyl]amino}-2-methylpropan-2-ol hydrochloride](/img/structure/B13456773.png)
![1-[3-(2-Methoxyethyl)bicyclo[1.1.1]pentan-1-yl]methanamine hydrochloride](/img/structure/B13456778.png)
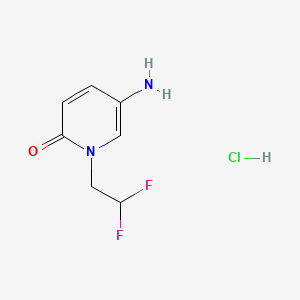
![6-Bromo-2,3-dihydrospiro[indene-1,3'-oxolan]-3-one](/img/structure/B13456788.png)
